molecular formula C21H19N5O4 B2395911 N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1021020-49-4

N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B2395911
CAS No.: 1021020-49-4
M. Wt: 405.414
InChI Key: NVUUYZHPEQWRIU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a phenyl group at position 2 and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxyphenyl group may enhance solubility or target selectivity compared to simpler aromatic substituents.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-29-16-8-15(9-17(10-16)30-2)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUUYZHPEQWRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that integrates a pyrazolo[1,5-d]triazin core, which is known for its diverse pharmacological properties. The exploration of its biological activity is essential for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of 405.4 g/mol. The structure includes functional groups that may influence its interaction with biological targets.

Property Value
Molecular FormulaC21H19N5O4
Molecular Weight405.4 g/mol
IUPAC NameThis compound

The biological activity of this compound likely arises from its ability to interact with various molecular targets within cells. Its structural features may allow it to bind to specific enzymes or receptors involved in signaling pathways, leading to modulated cellular responses. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with pyrazolo[1,5-d]triazin cores have shown efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells and inhibit proliferation has been documented in vitro.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the same class have demonstrated activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Potential

In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazolo[1,5-d]triazin derivatives on the MDA-MB-231 breast cancer cell line. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity (IC50 values ranging from 20 μM to 30 μM) .
  • Antimicrobial Activity : In another investigation focusing on a series of pyrazole derivatives, the compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Assessment : A recent study assessed the anti-inflammatory effects of similar compounds in an experimental model of arthritis. The results indicated a reduction in inflammatory markers and improved clinical scores in treated animals .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-d]triazine have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief in conditions such as arthritis .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of similar pyrazolo derivatives on human cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on anti-inflammatory properties, researchers evaluated the effects of related compounds on COX enzyme activity in animal models. The findings revealed a marked reduction in inflammation markers and pain response when treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The pyrazolo[1,5-d][1,2,4]triazin-4-one scaffold is shared among several compounds, with variations in substituents influencing pharmacological profiles:

Compound Name Core Structure R1 (Position 2) R2 (Acetamide Side Chain) Key Differences vs. Target Compound
N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide (Target) Pyrazolo[1,5-d][1,2,4]triazin-4-one Phenyl 3,5-dimethoxyphenyl Reference compound for comparison.
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide Pyrazolo[1,5-d][1,2,4]triazin-4-one 4-Methoxyphenyl 4-chlorobenzyl Reduced electron-donating groups; lipophilic Cl substitution may alter membrane permeability .
N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide 4,5-Dihydropyrazolo[1,5-d][1,2,4]triazin-4-one Thiophen-2-yl 4-acetylphenyl Saturation at C4-C5 and sulfanyl group may affect metabolic stability .

Functional Analogues with Divergent Cores

Compounds with unrelated cores but similar functional groups (e.g., 4-oxo, acetamide) include:

  • Goxalapladib: A 1,8-naphthyridine-4-one derivative with trifluoromethyl and difluorophenyl groups.
  • Chromen-4-one derivatives : Example 83 in features a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one. The 4-oxo group and fluorophenyl substituents may confer kinase inhibitory activity but with distinct selectivity compared to pyrazolo-triazines .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(3,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-triazine core, followed by functionalization of the acetamide and aryl groups. Key challenges include optimizing coupling reactions (e.g., amide bond formation) and ensuring regioselectivity in heterocyclic ring closure.

  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide coupling. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrazolo-triazine carbons at δ 150–160 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ ion) validates molecular formula .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In Vitro :
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • In Vivo : Acute toxicity studies in murine models (OECD 423 guidelines) to establish safe dosing ranges .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological efficacy across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values from multiple studies. Address batch-to-batch variability via QC protocols (e.g., NMR/MS for each synthesis batch) .

Q. What strategies optimize its solubility and stability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
  • Stability Studies : Monitor degradation under physiological conditions (pH 7.4 PBS, 37°C) via LC-MS. Protect light-sensitive groups (e.g., acetamide) with amber vials .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .
    Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀, µM)Solubility (mg/mL)
3,5-Dimethoxyphenyl0.45 ± 0.120.12
3-Chloro-4-methoxyphenyl0.89 ± 0.210.08
3-Fluorophenyl1.34 ± 0.330.15

Q. What experimental designs are robust for assessing its environmental impact?

  • Methodological Answer :

  • Fate Studies : Use OECD 307 guidelines to assess biodegradability in soil/water systems .
  • Ecotoxicology :
  • Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-h EC₅₀) .
  • Aquatic Toxicity : Daphnia magna immobilization assay (48-h LC₅₀) .

Contradiction Analysis Framework

  • Case Example : Discrepancies in kinase inhibition data may arise from assay interference (e.g., compound aggregation). Validate via:
    • Dynamic Light Scattering (DLS) : Check for aggregates at test concentrations .
    • Counter-Screening : Use orthogonal assays (e.g., SPR vs. fluorescence) .

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